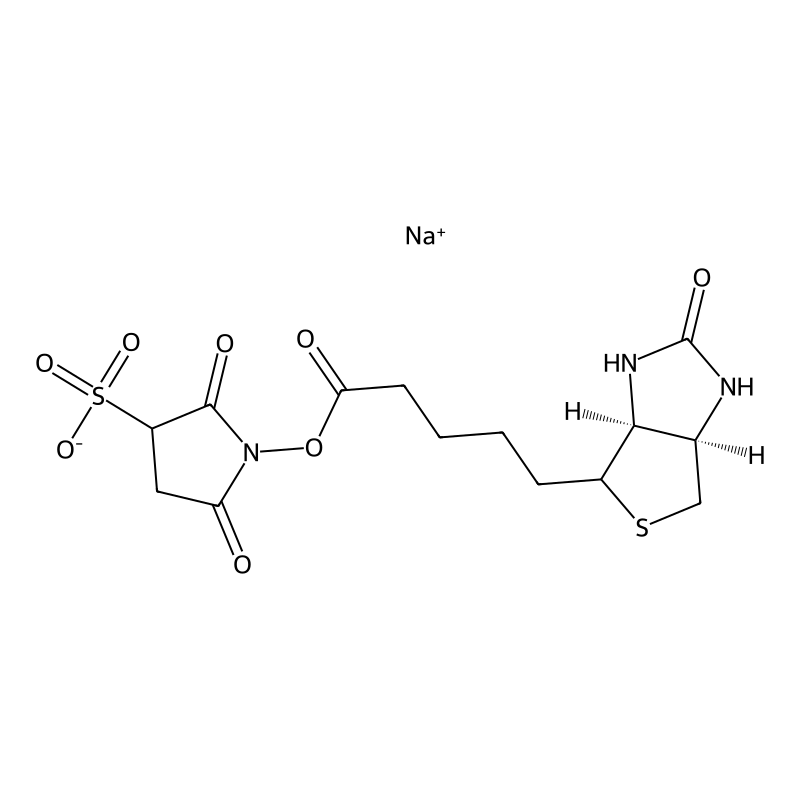

Sulpho NHS biotin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Protein Biotinylation

Sulpho-NHS-biotin covalently attaches to primary amine groups (-NH2) present in proteins, particularly on the side chains of lysine (K) residues and the N-terminus. This labeling technique, known as biotinylation, allows researchers to:

- Purify proteins: Biotinylated proteins can be easily isolated using streptavidin or avidin resins, which have high affinity for biotin. This method is useful for purifying specific proteins from complex mixtures [].

- Detect proteins: By attaching a fluorescent or enzymatic tag to streptavidin, biotinylated proteins can be visualized or quantified in various assays like Western Blotting [].

- Study protein-protein interactions: Biotinylated proteins can be used to identify their interacting partners through techniques like pull-down assays [].

Cell Surface Protein Labeling

Due to its water solubility and negative charge, Sulpho-NHS-biotin cannot readily cross cell membranes. This property makes it ideal for selectively labeling cell surface proteins. Researchers can then use this technique to:

- Identify and characterize cell surface receptors: Biotinylated cell surface proteins can be isolated and analyzed to understand their function and potential involvement in diseases [].

- Track cell migration: Biotinylated cells can be monitored as they move and interact with their environment [].

Advantages of Sulpho-NHS-biotin

- Water solubility: Unlike other NHS-esters of biotin, Sulpho-NHS-biotin is readily soluble in water, allowing for reactions to be performed without organic solvents [].

- Simple and efficient: Biotinylation reactions with Sulpho-NHS-biotin are straightforward and can be completed at room temperature [].

- Specificity: Sulpho-NHS-biotin reacts primarily with primary amines, minimizing unwanted side reactions [].

Sulpho N-hydroxysuccinimide biotin, commonly referred to as Sulpho NHS biotin, is a water-soluble biotinylation reagent that is widely used in biochemical applications for labeling proteins and other biomolecules. This compound features a sulfonate group that enhances its solubility in aqueous solutions, making it particularly useful for reactions that cannot tolerate organic solvents. The primary mechanism of action involves the reaction of the N-hydroxysuccinimide ester with primary amines found in proteins, resulting in the formation of stable amide bonds. This characteristic allows for selective biotinylation of proteins without penetrating cell membranes, thus labeling only surface proteins.

Sulpho NHS biotin acts as a linker molecule in bioconjugation. The NHS ester group reacts with the primary amine of a biomolecule, forming a stable amide bond and attaching biotin to the target molecule. This biotinylated molecule can then be subsequently linked to streptavidin due to the strong biotin-streptavidin interaction [, ].

The core reaction of Sulpho NHS biotin involves the nucleophilic attack by primary amines on the NHS ester group. This reaction proceeds optimally at neutral to slightly basic pH (7-9), where the NHS ester reacts with the deprotonated form of primary amines. The byproduct of this reaction is N-hydroxysuccinimide, which is released into the solution.

Key aspects of the chemical reaction include:

- Reaction Conditions: Optimal pH is between 7 and 9, with temperatures ranging from 4°C to 37°C.

- Hydrolysis: The NHS ester can hydrolyze in aqueous solutions, particularly at higher pH levels, which can compete with the desired biotinylation reaction. Hydrolysis half-lives decrease significantly at pH values above 8.0, necessitating careful control of reaction conditions to maximize yields .

Sulpho NHS biotin exhibits significant biological activity primarily through its ability to label proteins for various applications, including:

- Cell Surface Labeling: Due to its inability to permeate cell membranes, it selectively labels only those proteins exposed on the cell surface. This property is crucial for studying membrane proteins and their interactions within cellular environments .

- Protein Detection: Biotinylated proteins can be easily detected using streptavidin or avidin conjugates in techniques such as Western blotting and enzyme-linked immunosorbent assays (ELISA) .

The synthesis of Sulpho NHS biotin typically involves:

- Preparation of N-Hydroxysuccinimide Ester: The starting material is biotin, which is reacted with N-hydroxysuccinimide to form the NHS ester.

- Introduction of Sulfonate Group: A sulfonate moiety is added to enhance water solubility. This step is critical as it allows the compound to remain soluble in aqueous buffers without requiring organic solvents like dimethyl sulfoxide or dimethylformamide .

- Purification: The final product is purified through methods such as dialysis or chromatography to remove unreacted materials and byproducts.

Sulpho NHS biotin has a wide range of applications in biological research and diagnostics:

- Bioconjugation: Used extensively for attaching biotin to antibodies, enzymes, and other proteins for purification and detection purposes.

- Cell Biology: Facilitates studies on protein localization and membrane dynamics by labeling cell surface proteins.

- Diagnostics: Employed in various assays including ELISA and Western blotting due to its high affinity for streptavidin .

Studies involving Sulpho NHS biotin often focus on its interaction with primary amines on proteins. These interactions are characterized by:

- Reaction Kinetics: The rate of biotinylation can vary based on factors such as pH and concentration of the reagent.

- Stability Assessments: Evaluating how different pH levels affect the stability of Sulpho NHS biotin in solution helps optimize conditions for effective labeling .

Similar Compounds

Several compounds share similarities with Sulpho NHS biotin, primarily differing in their spacer arm lengths or solubility properties:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| N-Hydroxysuccinimide Biotin | Non-water soluble; requires organic solvents | Cell permeable; can label intracellular proteins |

| Sulfo-NHS-LC-Biotin | Longer spacer arm; water soluble | Useful for sterically hindered targets |

| EZ-Link™ Micro Sulfo-NHS-Biotin | Shorter chain; optimized for small biomolecules | Designed for high-throughput applications |

These compounds highlight Sulpho NHS biotin's unique properties as a water-soluble reagent that selectively labels surface proteins without penetrating cell membranes .

Mechanism of Amine-Reactive NHS Ester Chemistry

The reaction mechanism of Sulpho NHS biotin with primary amines proceeds through a well-characterized nucleophilic acyl substitution pathway [1] [2]. The process initiates when the free electron pair on a deprotonated primary amino group performs a nucleophilic attack on the carbonyl carbon of the N-hydroxysuccinimide ester group [1] [3]. This attack results in the formation of a tetrahedral intermediate, which represents the transition state of the reaction mechanism [5].

The mechanism follows a two-step process where the first step involves the formation of the tetrahedral intermediate through nucleophilic attack [1] [6]. The carbonyl carbon of the NHS ester, which carries a partial positive charge, serves as the electrophilic center susceptible to nucleophilic attack [7]. During this process, the planar geometry around the carbonyl carbon is temporarily disrupted as the sp² hybridization transitions to sp³ hybridization in the tetrahedral intermediate [1].

The second step involves the elimination of N-hydroxysuccinimide as a leaving group, restoring the planar geometry around the carbonyl carbon and forming the final amide bond [1] [2]. The N-hydroxysuccinimide leaving group is stabilized through resonance, which contributes to the favorable thermodynamics of the reaction [5]. The release of NHS as a byproduct can be monitored spectrophotometrically, as it exhibits characteristic absorption at 260-280 nanometers [8] [9].

The reaction proceeds through a nucleophilic acyl substitution mechanism rather than an addition-elimination process, which distinguishes it from other carbonyl reactions [1] [6]. The stability of the NHS leaving group is crucial for the efficiency of the reaction, as it determines the rate of the second step in the mechanism [10].

Hydrolysis Kinetics in Aqueous Solutions

The hydrolysis of Sulpho NHS biotin in aqueous solutions represents a competing reaction that significantly influences the efficiency of protein biotinylation [11] [12]. The hydrolysis reaction follows pseudo-first-order kinetics under buffered conditions, with the rate constant being dependent on both pH and temperature [11] [5].

At physiological pH 7.4, the half-life of NHS ester hydrolysis is approximately 2.8 hours at 20°C [12]. However, this half-life decreases dramatically with increasing pH, reaching only 10 minutes at pH 8.6 and 4°C [9]. The temperature dependence of hydrolysis is also substantial, with higher temperatures accelerating the hydrolysis rate significantly [13].

The hydrolysis mechanism involves the attack of hydroxide ions on the carbonyl carbon of the NHS ester, similar to the aminolysis reaction but with water or hydroxide as the nucleophile [11] [5]. The rate of hydrolysis increases exponentially with pH due to the increasing concentration of hydroxide ions [12] [13]. At pH 9.0, the hydrolysis rate is approximately 16 times higher than at pH 7.0 [12].

| pH | Half-life (hours) | Temperature (°C) | Conditions |

|---|---|---|---|

| 7.0 | 4.5 | 0 | Pure water |

| 7.4 | 2.8 | 20 | PBS buffer |

| 8.0 | 1.0 | 4 | Alkaline buffer |

| 8.6 | 0.17 | 4 | Alkaline buffer |

| 9.0 | 0.15 | 25 | Borate buffer |

The competing hydrolysis reaction necessitates careful optimization of reaction conditions to maximize biotinylation efficiency while minimizing reagent loss [14] [9]. The hydrolysis products include the corresponding carboxylic acid and N-hydroxysuccinimide, both of which are inactive toward further conjugation reactions [11].

pH Dependence of Reactivity and Stability

The pH dependence of Sulpho NHS biotin reactivity exhibits a complex relationship that balances amine reactivity against hydrolysis rates [3] [13]. The optimal pH range for biotinylation reactions is typically between 8.0 and 8.5, representing a compromise between these competing factors [15] [16].

At acidic pH values below 7.0, the primary amino groups become increasingly protonated, reducing their nucleophilicity and consequently slowing the biotinylation reaction [3] [13]. The protonation state of lysine residues, which have a pKa of approximately 10.5, is particularly sensitive to pH changes [3]. At pH 6.0, approximately 65% of amino groups remain protonated, significantly reducing reaction efficiency [13].

The pH dependence follows a sigmoidal curve, with reaction rates increasing sharply between pH 7.0 and 8.0 [3]. At pH 8.0, the reaction rate reaches its optimal balance, with sufficient deprotonation of amino groups while maintaining reasonable hydrolysis rates [13]. Beyond pH 8.5, the increased hydrolysis rate begins to offset the benefits of improved amine reactivity [12].

| pH | Relative Reactivity (%) | Hydrolysis Rate (relative) | Amine Protonation (%) |

|---|---|---|---|

| 4.0 | 10 | 0.1 | 95 |

| 5.0 | 25 | 0.3 | 85 |

| 6.0 | 45 | 0.6 | 65 |

| 7.0 | 70 | 1.0 | 30 |

| 7.5 | 85 | 2.0 | 15 |

| 8.0 | 100 | 4.0 | 8 |

| 8.5 | 120 | 8.0 | 4 |

| 9.0 | 150 | 16.0 | 2 |

The selectivity of NHS esters for different amino acid residues also exhibits pH dependence [3] [17]. While lysine residues and N-terminal amines remain the primary targets across all pH ranges, secondary reactions with serine, threonine, and tyrosine residues become more prevalent at higher pH values [18] [19].

Formation of Stable Amide Bonds with Primary Amines

The formation of amide bonds between Sulpho NHS biotin and primary amines results in highly stable covalent linkages that are resistant to hydrolysis under physiological conditions [20] [21]. These amide bonds exhibit exceptional stability, with no significant degradation observed even after extended incubation at 37°C for several days [22] [23].

The amide bond formation occurs preferentially with primary aliphatic amines, including the epsilon-amino groups of lysine residues and N-terminal amino groups of proteins [20] [24]. The reaction efficiency varies depending on the specific amine type, with N-terminal amines typically showing slightly higher reactivity than lysine side chains due to their lower pKa values [13] [19].

The stability of the resulting amide bonds stems from the resonance stabilization between the nitrogen lone pair and the carbonyl group [25]. This resonance creates a partial double-bond character in the carbon-nitrogen bond, making it resistant to hydrolytic cleavage [26]. The amide bonds formed are stable across a wide pH range and show excellent resistance to enzymatic degradation [20].

| Amine Type | Relative Reactivity | Optimal pH | Bond Stability | Hydrolysis Resistance |

|---|---|---|---|---|

| Primary aliphatic | 100 | 8.3 | Very stable | Excellent |

| Primary aromatic | 45 | 8.5 | Very stable | Excellent |

| Secondary aliphatic | 25 | 8.0 | Very stable | Excellent |

| Lysine side chain | 85 | 8.3 | Very stable | Excellent |

| N-terminal | 110 | 8.0 | Very stable | Excellent |

The kinetics of amide bond formation follow second-order kinetics, with rate constants ranging from 2.1 × 10³ M⁻¹s⁻¹ at pH 7.0 to 7.8 × 10⁴ M⁻¹s⁻¹ at pH 9.0 [27] [28]. These rate constants are significantly higher than those for hydrolysis reactions, indicating that under appropriate conditions, amide bond formation is strongly favored over competing hydrolysis [11] [5].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (95%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Dates

2: Gabant G, Augier J, Armengaud J. Assessment of solvent residues accessibility using three Sulfo-NHS-biotin reagents in parallel: application to footprint changes of a methyltransferase upon binding its substrate. J Mass Spectrom. 2008 Mar;43(3):360-70. PubMed PMID: 17968972.